

An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-3-(trifluoromethyl)picolinonitrile
Cat. No.:	B1282822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry.^{[1][2]} Its unique trifluoromethyl, amino, and nitrile functional groups make it a valuable building block in the synthesis of complex bioactive molecules.^[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of the androgen receptor inhibitor, Apalutamide.

Chemical and Physical Properties

5-Amino-3-(trifluoromethyl)picolinonitrile is a solid at room temperature, typically appearing as a white to yellow or brown powder. It is sparingly soluble in water but is soluble in organic solvents.^[3]

Property	Value	Source(s)
CAS Number	573762-62-6	[4]
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[4]
Molecular Weight	187.12 g/mol	[4]
Appearance	White to yellow to gray to brown solid	
Boiling Point (Predicted)	362.2 ± 42.0 °C at 760 mmHg	
Density (Predicted)	1.5 ± 0.1 g/cm ³	[5]
pKa (Predicted)	-1.52 ± 0.10	
Solubility	Sparingly soluble in water (1.5 g/L at 25°C)	[3]
Purity	Typically available at 97-99%	[6]

Spectroscopic Data (Predicted):

- ¹H NMR (400 MHz, CDCl₃): δ 7.20 (d, J = 2.4 Hz, 1H), 8.22 (d, J = 2.4 Hz, 1H)[7]
- ¹³C NMR (100 MHz, CDCl₃): δ 113.61, 121.04 (q, J = 273.1 Hz), 127.41, 130.38 (q, J = 4.3 Hz), 131.44 (q, J = 34.4 Hz), 133.55, 144.75, 150.30[8]
- IR Spectroscopy: Key stretches are expected for N-H (amine), C≡N (nitrile), and C-F (trifluoromethyl) groups.[9][10]
- Mass Spectrometry: The molecular ion peak [M+H]⁺ is expected at m/z 188.0430.[11]

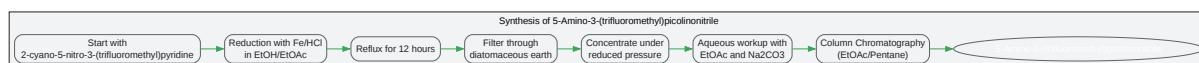
Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile** is the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[11][12]

Protocol 1: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

This protocol is based on the reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine using iron powder in an acidic medium.

Materials:


- 2-cyano-5-nitro-3-(trifluoromethyl)pyridine
- Iron powder
- Ethyl acetate (EtOAc)
- Acetic acid (AcOH)
- Diatomaceous earth (Celite)
- Pentane
- Saturated aqueous sodium carbonate (Na_2CO_3) solution
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

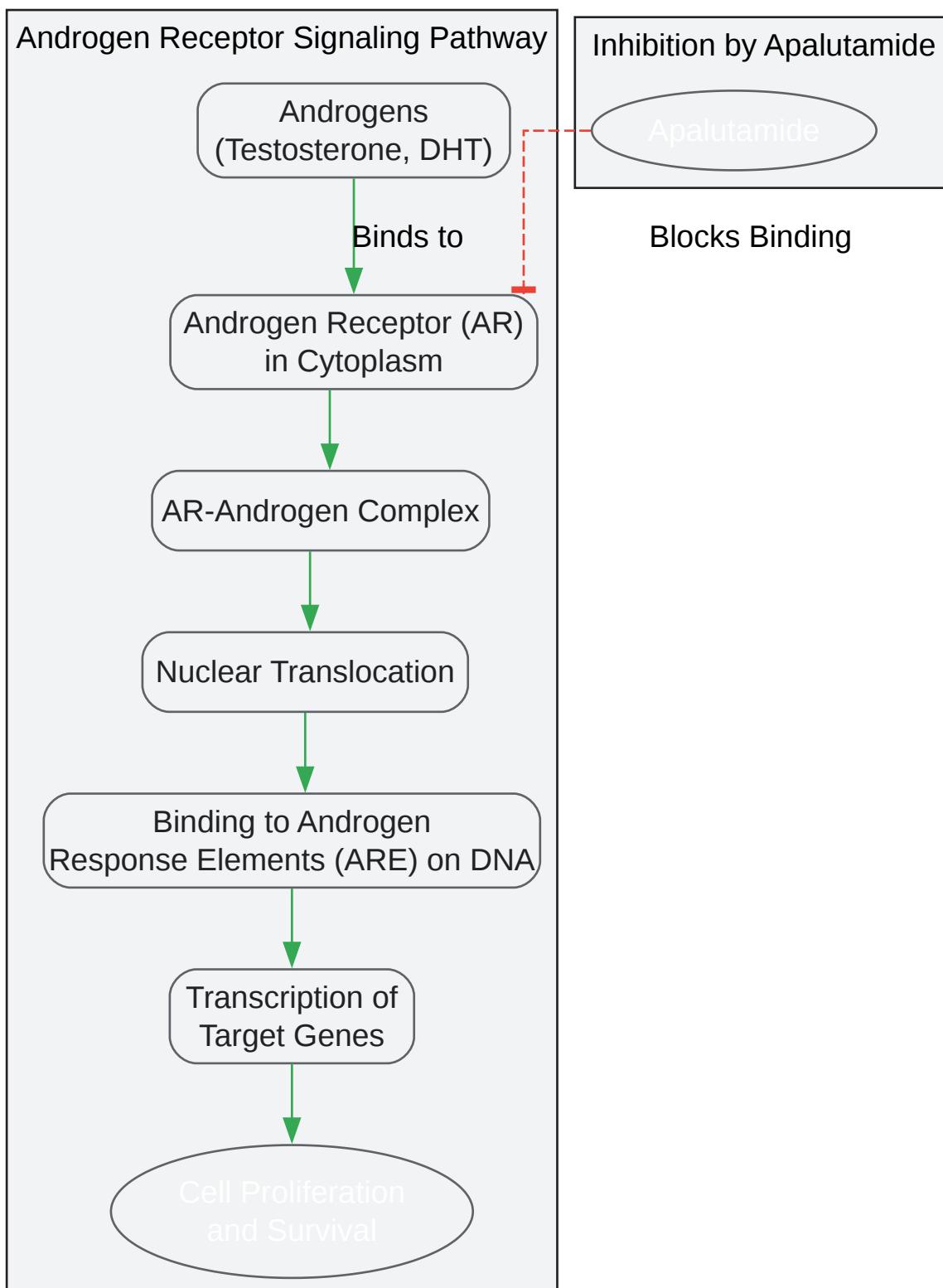
- To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol (EtOH) and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol) and hydrochloric acid (HCl, 1 mL).[\[11\]](#)
- Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[11\]](#)
- After 12 hours, filter the reaction mixture through diatomaceous earth and concentrate the filtrate under reduced pressure.[\[11\]](#)

- To the crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate.[11]
- Separate the organic phase and extract the aqueous phase with ethyl acetate.[11]
- Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product as a brown solid.[11] A yield of 95% has been reported for this step.[11]
- For further purification, column chromatography can be performed using an eluent of ethyl acetate and pentane (1:1).[13]

Experimental Workflow: Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile**.


Applications in Drug Discovery and Development

The primary application of **5-Amino-3-(trifluoromethyl)picolinonitrile** is as a crucial intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.[14] The amino group of **5-Amino-3-(trifluoromethyl)picolinonitrile** allows for its conversion to an isothiocyanate, which is a key step in the construction of the Apalutamide molecule.[1][15]

Androgen Receptor Signaling Pathway and the Role of Apalutamide

The androgen receptor (AR) signaling pathway plays a critical role in the growth and survival of prostate cancer cells. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a cascade of events leading to the transcription of genes that promote cell proliferation.

Apalutamide functions as a direct and potent antagonist of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing the binding of androgens. This, in turn, inhibits the translocation of the AR to the nucleus, its binding to DNA, and the subsequent transcription of target genes.

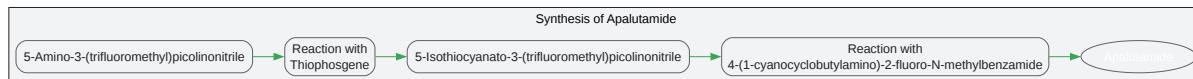
[Click to download full resolution via product page](#)

Caption: The Androgen Receptor signaling pathway and its inhibition by Apalutamide.

Synthesis of Apalutamide Intermediate

A key step in the synthesis of Apalutamide is the conversion of **5-Amino-3-(trifluoromethyl)picolinonitrile** to 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.

Protocol 2: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile


Materials:

- **5-Amino-3-(trifluoromethyl)picolinonitrile**
- Thiophosgene
- Chloroform
- Water
- N,N-dimethylacetamide

Procedure:

- Dissolve **5-Amino-3-(trifluoromethyl)picolinonitrile** in chloroform.[15]
- Add water and N,N-dimethylacetamide to the solution while stirring.[15]
- Gradually introduce thiophosgene to the mixture.[15]
- After the reaction is complete, separate the organic layer.[15]
- Dry the organic layer over magnesium sulfate and concentrate to yield 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile.[15]

Experimental Workflow: Synthesis of Apalutamide from 5-Amino-3-(trifluoromethyl)picolinonitrile

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of Apalutamide from its picolinonitrile precursor.

Other Potential Applications

While its role in Apalutamide synthesis is well-documented, the structural features of **5-Amino-3-(trifluoromethyl)picolinonitrile** suggest its potential in other areas of research and development:

- Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates.^[3] The amino and nitrile groups provide reactive handles for the synthesis of diverse compound libraries for screening against various biological targets. ^{[2][12]}
- Materials Science: The presence of the trifluoromethyl group can impart unique properties to polymers and other materials, such as increased thermal stability and altered electronic properties.^[2]
- Agrochemicals: The pyridine scaffold is present in many pesticides, and the trifluoromethyl group is known to enhance the efficacy of some agrochemicals.^[3]

Safety and Handling

5-Amino-3-(trifluoromethyl)picolinonitrile is classified as toxic if swallowed.^[4] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

5-Amino-3-(trifluoromethyl)picolinonitrile is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary importance currently lies in its role as a key intermediate in the synthesis of the anti-cancer drug Apalutamide. The synthetic routes to this compound are well-established, and its chemical reactivity offers opportunities for the development of other novel molecules with potential applications in pharmaceuticals, materials science, and agrochemicals. As research continues, the full potential of this compound is yet to be explored.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 | Benchchem [benchchem.com]
- 2. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsoc [chemsoc.com]
- 6. 5-Amino-3-(Trifluoromethyl)Picolinonitrile,573762-62-6-Shanghai Innopharm Industrial Co., Ltd. [hoyaopharm.com]
- 7. 5-amino-3-(trifluoromethyl)picolinonitrile, CAS No. 573762-62-6 - iChemical [ichemical.com]
- 8. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- 9. FTIR [terpconnect.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Buy 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [smolecule.com]

- 13. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 14. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6, Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]
- 15. Buy 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282822#5-amino-3-trifluoromethyl-picolinonitrile-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com